
4-(Difluoromethyl)-2,5-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2,5-difluorobenzoic acid is an organic compound characterized by the presence of difluoromethyl and difluorobenzoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the difluoromethylation of a suitable benzoic acid derivative. This process often employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, employing catalysts such as palladium or nickel can facilitate the difluoromethylation process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials with specific properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.
Industry: Industrially, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets in plants and pests makes it an effective ingredient in crop protection products.
Mécanisme D'action
The mechanism by which 4-(Difluoromethyl)-2,5-difluorobenzoic acid exerts its effects involves interactions with specific molecular targets. In pharmaceuticals, it may inhibit or activate enzymes, receptors, or other proteins, leading to therapeutic effects. The difluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s efficacy.
Comparaison Avec Des Composés Similaires
- 2,4-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is unique due to the presence of both difluoromethyl and difluorobenzoic acid groups. This dual fluorination can enhance its chemical stability and reactivity, making it more versatile in various applications. Additionally, the specific positioning of the fluorine atoms can influence its electronic properties, leading to distinct reactivity patterns and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H4F4O2 |
|---|---|
Poids moléculaire |
208.11 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7H,(H,13,14) |
Clé InChI |
NAFWSHOGYSIDBN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C(=O)O)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


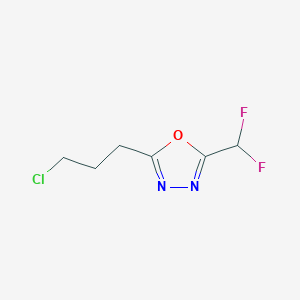
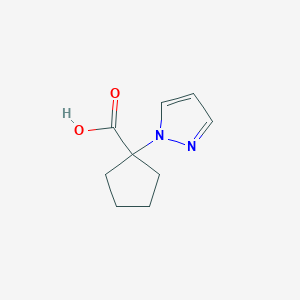
![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)

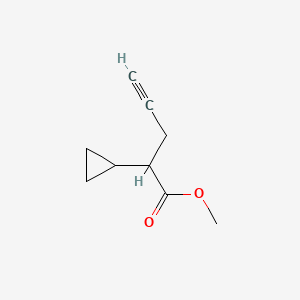
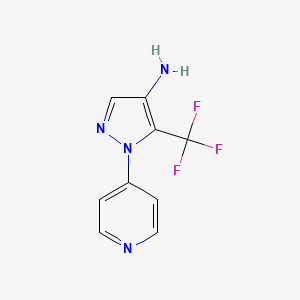
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)


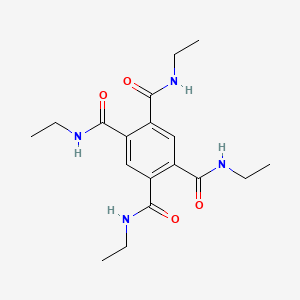

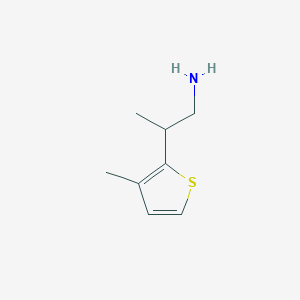
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
